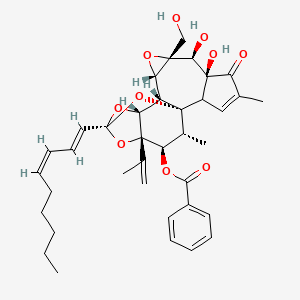

Yuanhuacine

Description

BenchChem offers high-quality Yuanhuacine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Yuanhuacine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C37H44O10 |

|---|---|

Molecular Weight |

648.7 g/mol |

IUPAC Name |

[(1R,6S,7S,8R,10S,11S,12R,14S,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-[(1E,3Z)-nona-1,3-dienyl]-5-oxo-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate |

InChI |

InChI=1S/C37H44O10/c1-6-7-8-9-10-11-15-18-34-45-30-26-29-33(20-38,44-29)32(41)35(42)25(19-22(4)27(35)39)37(26,47-34)23(5)28(36(30,46-34)21(2)3)43-31(40)24-16-13-12-14-17-24/h10-19,23,25-26,28-30,32,38,41-42H,2,6-9,20H2,1,3-5H3/b11-10-,18-15+/t23-,25?,26+,28-,29+,30-,32-,33+,34-,35-,36+,37+/m1/s1 |

InChI Key |

CGSGRJNIABXQJQ-DWNOONAKSA-N |

Isomeric SMILES |

CCCCC/C=C\C=C\[C@]12O[C@@H]3[C@@H]4[C@H]5[C@](O5)([C@H]([C@]6(C([C@@]4(O1)[C@@H]([C@H]([C@@]3(O2)C(=C)C)OC(=O)C7=CC=CC=C7)C)C=C(C6=O)C)O)O)CO |

Canonical SMILES |

CCCCCC=CC=CC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(C(C3(O2)C(=C)C)OC(=O)C7=CC=CC=C7)C)C=C(C6=O)C)O)O)CO |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Yuanhuacine in Protein Kinase C Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yuanhuacine, a daphnane (B1241135) diterpenoid isolated from the flower buds of Daphne genkwa, has emerged as a potent modulator of cellular signaling pathways, with a primary mechanism of action involving the activation of Protein Kinase C (PKC). This technical guide provides an in-depth exploration of the molecular interactions between Yuanhuacine and PKC, detailing the downstream signaling cascades and offering comprehensive experimental protocols for its study. Quantitative data from various studies are summarized to provide a clear overview of its potency, and signaling pathways are visualized to facilitate a deeper understanding of its complex cellular effects. This document is intended to serve as a core resource for researchers investigating the therapeutic potential of Yuanhuacine and other PKC activators in oncology and immunology.

Introduction to Yuanhuacine and Protein Kinase C

Yuanhuacine is a naturally occurring daphnane-type diterpenoid that has garnered significant interest for its diverse biological activities, including potent anti-tumor and immunomodulatory effects.[1][2] At the heart of its mechanism of action lies its ability to activate Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in a myriad of cellular processes such as proliferation, differentiation, apoptosis, and immune responses.[2]

PKC isoforms are broadly categorized into three subfamilies based on their activation requirements:

-

Conventional PKCs (cPKCs): α, βI, βII, and γ, which require both calcium (Ca²⁺) and diacylglycerol (DAG) for activation.

-

Novel PKCs (nPKCs): δ, ε, η, and θ, which are Ca²⁺-independent but DAG-dependent.

-

Atypical PKCs (aPKCs): ζ and ι/λ, which are independent of both Ca²⁺ and DAG.

Yuanhuacine, like the well-known phorbol (B1677699) esters, acts as a DAG mimetic, binding to the C1 domain of conventional and novel PKC isoforms, thereby inducing their activation.[1] This activation is central to the cytotoxic effects of Yuanhuacine in specific cancer cell lines, particularly the basal-like 2 (BL2) subtype of triple-negative breast cancer (TNBC), and its ability to stimulate an anti-tumor immune response.[1]

Quantitative Analysis of Yuanhuacine's Interaction with PKC

While direct binding affinity (Kd) and activation (EC50) values for Yuanhuacine with specific PKC isoforms are not extensively reported in publicly available literature, its potent activity is evident from cellular assays. The following table summarizes the inhibitory concentrations of Yuanhuacine on various cancer cell lines, which are downstream consequences of its interaction with cellular targets, including PKC. It is important to note that these IC50 values reflect the overall cellular response and not solely the direct activation of PKC.

| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| H1993 | Non-Small Cell Lung Cancer (NSCLC) | 9 | |

| A549 | Non-Small Cell Lung Cancer (NSCLC) | 10 | |

| NCI-H460 | Non-Small Cell Lung Cancer (NSCLC) | 20 | |

| NCI-H1299 | Non-Small Cell Lung Cancer (NSCLC) | 30 | |

| HCC1806 | Triple-Negative Breast Cancer (BL2) | Potent | |

| HCC70 | Triple-Negative Breast Cancer (BL2) | Potent |

Note: The term "Potent" is used where specific IC50 values were not provided in the cited abstracts, but the literature indicates significant activity at low concentrations.

Studies on daphnane analogs, such as yuanhuapin, have demonstrated subnanomolar to single-digit nanomolar binding affinities for PKC, suggesting that Yuanhuacine likely exhibits similar high-affinity interactions.

Signaling Pathways Activated by Yuanhuacine

The activation of PKC by Yuanhuacine initiates a cascade of downstream signaling events that contribute to its biological activities. Two of the most significant pathways identified are the NF-κB and AMPK/mTOR pathways.

PKC-Dependent NF-κB Activation

Yuanhuacine has been shown to induce the expression of anti-tumor cytokines, such as IFNγ and IL-12, in an NF-κB-dependent manner. Activation of conventional and novel PKC isoforms by Yuanhuacine leads to the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This allows the NF-κB complex to translocate to the nucleus and initiate the transcription of target genes, including those encoding pro-inflammatory and anti-tumor cytokines.

References

- 1. Yuanhuacine Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Yuanhuacine Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacological Properties of Daphnane Diterpenoids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological properties of daphnane (B1241135) diterpenoids, a class of natural products exhibiting a wide range of potent biological activities. This document summarizes key quantitative data, details essential experimental protocols, and visualizes complex signaling pathways to serve as a comprehensive resource for researchers in pharmacology and drug discovery.

Introduction to Daphnane Diterpenoids

Daphnane diterpenoids are a class of structurally complex natural products primarily isolated from plants of the Thymelaeaceae and Euphorbiaceae families.[1][2] These compounds are characterized by a unique 5/7/6-membered tricyclic carbon skeleton.[3] Their diverse and potent biological activities, including anticancer, anti-HIV, anti-inflammatory, and neurotrophic effects, have made them a subject of intense research for potential therapeutic applications.[4]

Pharmacological Activities and Quantitative Data

Daphnane diterpenoids have demonstrated significant efficacy in various pharmacological assays. The following sections and tables summarize the quantitative data for their most prominent activities.

Anticancer Activity

A significant number of daphnane diterpenoids exhibit potent cytotoxic effects against a wide range of human cancer cell lines.[5] The half-maximal inhibitory concentration (IC50) values for several representative compounds are presented in Table 1.

Table 1: Anticancer Activity of Selected Daphnane Diterpenoids (IC50 values)

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Yuanhualine | A549 (Lung) | 0.007 | |

| Yuanhuahine | A549 (Lung) | 0.0152 | |

| Yuanhuagine | A549 (Lung) | 0.0247 | |

| Daphgenkin A | SW620 (Colon) | 3.0 | |

| Daphgenkin A | RKO (Colon) | 6.5 | |

| Yuanhuakine A | A549 (Lung) | 7.83 | |

| Yuanhuakine B | A549 (Lung) | 23.87 | |

| Yuanhuakine C | Hep3B (Liver) | 15.21 | |

| Yuanhuakine D | MCF-7 (Breast) | 20.56 | |

| Tianchaterpene C | HGC-27 (Gastric) | >20 | |

| Tianchaterpene D | HGC-27 (Gastric) | 8.8 | |

| Daphnegene B | HepG-2 (Liver) | 11.5 | |

| Genkwadane A | HT-1080 (Fibrosarcoma) | <0.1 | |

| Genkwadane B | HT-1080 (Fibrosarcoma) | <0.1 | |

| Genkwadane C | HT-1080 (Fibrosarcoma) | <0.1 | |

| Genkwadane D | HT-1080 (Fibrosarcoma) | <0.1 |

Anti-HIV Activity

Daphnane diterpenoids are also notable for their potent anti-HIV activity, with some compounds exhibiting efficacy at nanomolar concentrations. The half-maximal effective concentration (EC50) and the therapeutic index (TI), which is the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50), are key parameters for evaluating antiviral agents.

Table 2: Anti-HIV-1 Activity of Selected Daphnane Diterpenoids

| Compound | EC50 (nM) | Therapeutic Index (TI) | Reference |

| Acutilobin A | <1.5 | >10,000 | |

| Acutilobin B | <1.5 | >10,000 | |

| Acutilobin C | <1.5 | >10,000 | |

| Acutilobin D | <1.5 | >10,000 | |

| Acutilobin E | <1.5 | >10,000 | |

| Acutilobin F | <1.5 | >10,000 | |

| Acutilobin G | <1.5 | >10,000 | |

| Genkwanine VIII | 0.17 | 187,010 | |

| Gnidimacrin | 0.14 | - | |

| Stelleralide A | 0.33 | - | |

| Wikstroelide A | 0.39 | - | |

| Daphneodorin D | 1.5 | - | |

| Daphneodorin E | 7.7 | - |

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the pharmacological properties of daphnane diterpenoids.

Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 20,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the daphnane diterpenoid and incubate for a specified period (e.g., 48 or 72 hours).

-

Cell Fixation: Gently add cold 50% (w/v) trichloroacetic acid (TCA) to each well to a final concentration of 10% and incubate at 4°C for 1 hour to fix the cells.

-

Washing: Wash the plates five times with slow-running tap water or deionized water to remove the TCA. Air dry the plates completely.

-

Staining: Add 50 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB. Air dry the plates.

-

Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the optical density (OD) at a wavelength of 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Anti-HIV Activity Assessment: HIV-1 p24 Antigen ELISA

The HIV-1 p24 antigen capture ELISA is a widely used method to quantify the amount of HIV-1 p24 capsid protein, a marker of viral replication.

Protocol:

-

Plate Coating: Coat a 96-well microplate with a monoclonal antibody specific to HIV-1 p24 antigen and incubate overnight.

-

Blocking: Wash the plate and block with a suitable blocking buffer to prevent non-specific binding.

-

Sample and Standard Incubation: Add diluted standards and cell culture supernatant samples (containing the virus and test compound) to the wells. Incubate for 1-2 hours at 37°C.

-

Washing: Wash the wells to remove unbound materials.

-

Detection Antibody: Add a biotin-labeled anti-p24 antibody and incubate.

-

Enzyme Conjugate: Wash the wells and add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Substrate Addition: After another wash, add a suitable HRP substrate (e.g., TMB). A color change will occur in the presence of p24 antigen.

-

Stopping the Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).

-

Absorbance Measurement: Read the absorbance at 450 nm.

-

Data Analysis: Construct a standard curve and determine the concentration of p24 in the samples to calculate the EC50 value.

Signaling Pathways Modulated by Daphnane Diterpenoids

Daphnane diterpenoids exert their pharmacological effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival and is often dysregulated in cancer. Some daphnane diterpenoids have been shown to inhibit this pathway. For instance, certain compounds can upregulate the expression of PTEN, a negative regulator of the PI3K/Akt pathway. This leads to the suppression of Akt activation and its downstream effector, mTOR, ultimately inducing cell cycle arrest and apoptosis.

The JAK/STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cancer cell proliferation, survival, and invasion. Aberrant STAT3 activation is common in many cancers. Daphnane diterpenoids have been found to suppress the activation of STAT3. This inhibition can occur through the modulation of upstream kinases such as Src. The suppression of STAT3 signaling leads to the downregulation of its target genes involved in cell cycle progression and survival.

Conclusion

Daphnane diterpenoids represent a promising class of natural products with significant potential for the development of novel therapeutics, particularly in the areas of oncology and virology. Their potent biological activities, coupled with their diverse chemical structures, offer a rich scaffold for drug discovery and development. This technical guide provides a foundational understanding of their pharmacological properties, offering valuable data and methodologies to aid researchers in their exploration of these fascinating molecules. Further investigation into the precise molecular mechanisms and structure-activity relationships of daphnane diterpenoids will be crucial for translating their therapeutic potential into clinical applications.

References

- 1. New Diterpenes with Potential Antitumoral Activity Isolated from Plants in the Years 2017–2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 3. Daphnane Diterpenoids from Daphne genkwa Inhibit PI3K/Akt/mTOR Signaling and Induce Cell Cycle Arrest and Apoptosis in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Daphnane-Type Diterpenes from Stelleropsis tianschanica and Their Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Daphnane-type diterpenes with inhibitory activities against human cancer cell lines from Daphne genkwa - PubMed [pubmed.ncbi.nlm.nih.gov]

Yuanhuacine: A Technical Guide to its Potential as a Topoisomerase I Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yuanhuacine (B1233473), a daphnane (B1241135) diterpenoid extracted from the flower buds of Daphne genkwa, has emerged as a promising natural product with potent anti-cancer properties. This technical guide provides an in-depth overview of the scientific evidence supporting yuanhuacine's potential as a topoisomerase I inhibitor. It consolidates quantitative data on its inhibitory activities, details key experimental protocols, and visualizes the intricate signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers in oncology and drug development, facilitating further investigation into yuanhuacine's therapeutic applications.

Introduction

DNA topoisomerases are essential nuclear enzymes that resolve topological challenges in DNA during critical cellular processes such as replication, transcription, and chromosome segregation. These enzymes are validated and important targets for anticancer drug development. Topoisomerase I (Top1) relaxes DNA supercoiling by introducing a transient single-strand break. Inhibitors of Top1 can trap the enzyme-DNA cleavage complex, leading to the accumulation of DNA strand breaks and subsequent cancer cell death.

Yuanhuacine has demonstrated significant anti-tumor activity in various cancer cell lines, including non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC).[1][2] One of its proposed mechanisms of action is the inhibition of Top1.[3] This guide delves into the experimental evidence supporting this claim and explores other interconnected signaling pathways that contribute to its anti-cancer effects.

Quantitative Data on Yuanhuacine's Bioactivity

The following tables summarize the quantitative data on the inhibitory effects of yuanhuacine and its derivatives on topoisomerase I and cancer cell proliferation.

Table 1: Topoisomerase I Inhibitory Activity of Yuanhuacine and Related Compounds [3]

| Compound | IC50 (µM) |

| Yuanhuacine | 11.1 |

| Yuanhuajine | 12.5 |

| Yuanhuadine | 23.8 |

| Yuanhuagine | 35.2 |

| Yuanhuapine | 53.4 |

| Derivative 6 | 15.6 |

| Derivative 7 | 20.4 |

| Derivative 8 | >100 |

Note: The orthoester group of daphne diterpene esters was found to be necessary for the inhibitory activity against DNA topoisomerase I.[3]

Table 2: Cytotoxic Activity of Yuanhuacine against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Reference |

| H1993 | Non-Small Cell Lung Cancer | Not explicitly stated, but shown to be the most sensitive among several NSCLC lines. | |

| HCC1806 | Basal-Like 2 Triple Negative Breast Cancer | 1.6 ± 0.4 nM | |

| HCC70 | Basal-Like 2 Triple Negative Breast Cancer | 9 ± 1 nM |

Core Signaling Pathways Modulated by Yuanhuacine

Yuanhuacine's anti-cancer activity is not solely attributed to topoisomerase I inhibition. It intricately modulates key signaling pathways involved in cell growth, proliferation, and survival.

Topoisomerase I Inhibition and DNA Damage

Yuanhuacine acts as a topoisomerase I poison, stabilizing the Top1-DNA cleavage complex. This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. When a replication fork collides with this trapped complex, it can lead to a double-strand break, a highly cytotoxic event that can trigger cell cycle arrest and apoptosis.

AMPK/mTOR Signaling Pathway

Yuanhuacine has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy homeostasis. Activation of AMPK, in turn, negatively regulates the mammalian target of rapamycin (B549165) (mTOR) pathway, which is often hyperactivated in cancer, promoting cell growth and proliferation. Specifically, yuanhuacine suppresses the mTORC2 complex.

Protein Kinase C (PKC) Signaling Pathway

The mechanism of action for yuanhuacine's selective cytotoxicity against basal-like 2 (BL2) triple-negative breast cancer cells is dependent on the activation of Protein Kinase C (PKC). The activation of specific PKC isoforms by yuanhuacine leads to the induction of an antitumor immune response.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of yuanhuacine's bioactivity.

Topoisomerase I Relaxation Assay

This assay is used to determine the inhibitory effect of yuanhuacine on the catalytic activity of topoisomerase I.

-

Principle: Topoisomerase I relaxes supercoiled plasmid DNA. In the presence of an inhibitor, the relaxation process is hindered. The different DNA topoisomers (supercoiled, relaxed, and nicked) can be separated by agarose (B213101) gel electrophoresis.

-

Materials:

-

Purified human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pHOT1 or pBR322)

-

10x Topoisomerase I assay buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA)

-

Yuanhuacine stock solution (in DMSO)

-

Stop solution/loading dye (containing SDS and a tracking dye)

-

Agarose gel (0.8-1.0%)

-

Ethidium (B1194527) bromide or other DNA stain

-

UV transilluminator and gel documentation system

-

-

Procedure:

-

Prepare reaction mixtures on ice. For a 20 µL reaction, combine:

-

2 µL 10x Topoisomerase I assay buffer

-

250-400 ng supercoiled plasmid DNA

-

Varying concentrations of yuanhuacine (e.g., 0.1 to 100 µM)

-

Nuclease-free water to a final volume of 19 µL.

-

-

Initiate the reaction by adding 1 µL of purified Topoisomerase I (typically 1-5 units).

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding 2-4 µL of stop solution/loading dye.

-

Load the samples onto an agarose gel.

-

Perform electrophoresis until the different DNA forms are adequately separated.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Data Analysis: Quantify the band intensities for supercoiled and relaxed DNA. The percentage of inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is determined from a dose-response curve.

-

Cell Viability Assay (Sulforhodamine B - SRB)

This assay is used to determine the cytotoxic effects of yuanhuacine on adherent cancer cell lines.

-

Principle: SRB is a dye that binds to basic amino acids of cellular proteins. The amount of bound dye is proportional to the total protein mass and, therefore, to the number of viable cells.

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of yuanhuacine for 48-72 hours.

-

Fix the cells with 10% trichloroacetic acid (TCA) for 30 minutes at 4°C.

-

Wash the plates with water and air dry.

-

Stain the cells with 0.4% SRB in 1% acetic acid for 1 hour at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound dye and air dry.

-

Solubilize the bound dye with 10 mM Tris base (pH 10.0).

-

Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value using non-linear regression analysis.

-

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins involved in signaling pathways, such as p-AMPK, AMPK, p-mTOR, and mTOR.

-

Procedure:

-

Treat cells with yuanhuacine for the desired time and at various concentrations.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (e.g., 40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a 6-15% polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-p-AMPK, anti-AMPK) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

-

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of yuanhuacine in a living organism.

-

Animal Model: Athymic nude mice.

-

Procedure:

-

Inject cancer cells (e.g., HCC1806) subcutaneously into the flanks of the mice.

-

Allow the tumors to grow to a palpable size (e.g., ~100 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer yuanhuacine (e.g., 0.5-1.0 mg/kg) or vehicle control via intraperitoneal (i.p.) injection according to a predetermined schedule.

-

Monitor tumor size with calipers and body weight regularly throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess the anti-tumor efficacy.

-

Experimental Workflows and Logical Relationships

The following diagrams illustrate the workflows for key experimental procedures.

Conclusion and Future Directions

The available evidence strongly suggests that yuanhuacine is a potent anti-cancer agent with a multifaceted mechanism of action. Its ability to inhibit topoisomerase I, coupled with its modulation of the AMPK/mTOR and PKC signaling pathways, makes it a compelling candidate for further preclinical and clinical development.

A significant gap in the current knowledge is the lack of comprehensive data on yuanhuacine's effect on topoisomerase II. Future research should aim to perform a direct comparative analysis of its inhibitory activity against both topoisomerase I and II to fully elucidate its specificity and potential as a dual inhibitor. Furthermore, detailed structure-activity relationship studies could lead to the synthesis of novel derivatives with improved potency and selectivity. The promising in vivo efficacy of yuanhuacine warrants further investigation in a broader range of cancer models, including patient-derived xenografts, to better predict its clinical potential.

References

- 1. Yuanhuacine Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Tumor Activity of Yuanhuacine by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]

- 3. Preparation of yuanhuacine and relative daphne diterpene esters from Daphne genkwa and structure-activity relationship of potent inhibitory activity against DNA topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]

Yuanhuacine: A Technical Guide to Natural Sources, Extraction, and Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yuanhuacine (B1233473), a daphnane-type diterpenoid, is a promising natural product with demonstrated anti-tumor and immunomodulatory activities. This technical guide provides a comprehensive overview of the natural sources of Yuanhuacine, detailed methodologies for its extraction and purification, and an in-depth exploration of its molecular mechanisms of action. Quantitative data on extraction yields are presented in tabular format for comparative analysis. Furthermore, key signaling pathways modulated by Yuanhuacine, including Protein Kinase C (PKC) activation, AMPK/mTOR pathway inhibition, and G2/M cell cycle arrest, are visually represented through detailed diagrams. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Natural Sources of Yuanhuacine

Yuanhuacine is primarily isolated from the flower buds of Daphne genkwa Sieb. et Zucc., a plant belonging to the Thymelaeaceae family.[1] In Traditional Chinese Medicine, these dried flower buds are known as Genkwa Flos or 'Yuanhua'.[1] The roots of Daphne genkwa also serve as a source of this compound.[2]

Beyond Daphne genkwa, Yuanhuacine has been identified in other plant species. Notably, it is referred to as odoracin when isolated from Daphne odora Thunb. and as gnidilatidin (B10784635) when extracted from species of the Gnidia genus, including G. latifolia, G. glaucus, and G. kraussiana. It is important to note that yuanhuacine, odoracin, and gnidilatidin are synonymous terms for the same chemical entity.

The geographical distribution of Daphne genkwa is predominantly in the eastern regions of China, in provinces such as Anhui, Fujian, Hubei, Jiangsu, Sichuan, Shandong, and Zhejiang.[1]

Extraction and Purification of Yuanhuacine

The isolation of Yuanhuacine from its natural sources is a multi-step process that involves solvent extraction, liquid-liquid partitioning, and various chromatographic techniques to achieve a high degree of purity.

General Experimental Workflow

The general workflow for the extraction and purification of Yuanhuacine is depicted in the following diagram:

Detailed Experimental Protocols

The following protocols are synthesized from multiple sources to provide a detailed guide for the extraction and isolation of Yuanhuacine.

Protocol 1: Ethanol Extraction and Multi-Step Chromatography

-

Extraction:

-

Air-dried and powdered flower buds of Daphne genkwa (e.g., 20 kg) are extracted exhaustively with 95% ethanol at room temperature.

-

The solvent is evaporated under reduced pressure to yield the crude ethanol extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and successively partitioned with petroleum ether, dichloromethane, and n-butanol.

-

The dichloromethane fraction, which is typically enriched in diterpenoids, is collected for further purification.

-

-

Column Chromatography:

-

The dried dichloromethane fraction is subjected to column chromatography over silica gel.

-

A gradient elution is performed using a solvent system such as a mixture of n-hexane and ethyl acetate (B1210297), with increasing polarity.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Fractions containing Yuanhuacine are pooled and further purified by preparative HPLC on a C18 column.

-

A typical mobile phase consists of a gradient of acetonitrile (B52724) in water.

-

The elution is monitored by a UV detector, and the peak corresponding to Yuanhuacine is collected.

-

Protocol 2: Methanol/Dichloromethane Extraction and HPLC Purification

-

Extraction and Partitioning:

-

Dried and powdered plant material (e.g., 500 g of Daphne genkwa flower buds) is extracted with a 50% methanol/50% dichloromethane mixture.

-

The crude extract is partitioned between ethyl acetate and water. The organic layer is collected and concentrated.

-

-

Vacuum-Liquid Chromatography (VLC):

-

The organic extract is fractionated over an HP20ss column using a step gradient of methanol in water (e.g., 30:70, 50:50, 70:30, 90:10, and 100:0).

-

-

Multi-Step HPLC Purification:

-

The fraction containing Yuanhuacine (e.g., from 90:10 or 100:0 methanol/water) is subjected to C18 preparative HPLC with an acetonitrile/water mobile phase.

-

Further purification is achieved using semi-preparative HPLC with biphenyl and/or pentafluorophenyl (PFP) columns to yield highly pure Yuanhuacine.

-

Quantitative Data on Extraction Yields

The yield of Yuanhuacine can vary depending on the source material and the extraction and purification methods employed. The following table summarizes reported yields from different studies.

| Plant Material | Amount of Starting Material | Extraction Method | Yield of Pure Yuanhuacine | Approximate Yield (mg/kg) | Reference |

| Dried flowers of Daphne genkwa | 9 kg | Not specified in detail | 82 mg | 9.1 | |

| Dried Daphne genkwa | 500 g | Methanol extraction, partitioning, and multi-step HPLC | 8.5 mg | 17 |

Signaling Pathways and Molecular Mechanisms

Yuanhuacine exerts its biological effects by modulating several key signaling pathways involved in cell growth, proliferation, and survival.

Activation of Protein Kinase C (PKC)

A primary mechanism of action for Yuanhuacine is the activation of Protein Kinase C (PKC). This activation is crucial for its selective cytotoxicity against certain cancer cell subtypes, such as basal-like 2 (BL2) triple-negative breast cancer.

Modulation of the AMPK/mTOR Signaling Pathway

Yuanhuacine has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway while suppressing the mTORC2-mediated downstream signaling pathway in non-small cell lung cancer cells. Activation of AMPK, a key energy sensor, leads to the inhibition of the mTOR pathway, which is often dysregulated in cancer.

Induction of G2/M Cell Cycle Arrest

Yuanhuacine can induce cell cycle arrest at the G2/M transition phase in various cancer cell lines. This effect is often associated with the modulation of key cell cycle regulatory proteins, such as cyclin B1 and the cyclin-dependent kinase cdc2 (CDK1).

References

- 1. Anti-Tumor Activity of Yuanhuacine by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparation of yuanhuacine and relative daphne diterpene esters from Daphne genkwa and structure-activity relationship of potent inhibitory activity against DNA topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-inflammatory Effects of Yuanhuacine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yuanhuacine, a daphnane-type diterpenoid extracted from the flower buds of Daphne genkwa, has demonstrated significant anti-inflammatory properties, positioning it as a compound of interest for therapeutic development. This technical guide provides an in-depth overview of the anti-inflammatory effects of Yuanhuacine, focusing on its molecular mechanisms of action, quantitative effects on inflammatory markers, and detailed experimental protocols. This document synthesizes current research to serve as a comprehensive resource for professionals in the fields of pharmacology, immunology, and drug discovery.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Yuanhuacine has emerged as a potent modulator of inflammatory pathways.[1][2] Primarily known for its anti-cancer activities, recent studies have elucidated its significant anti-inflammatory potential.[3][4] This guide explores the molecular basis of Yuanhuacine's anti-inflammatory effects, with a focus on its impact on key signaling cascades, including the JAK/STAT, NF-κB, and PKC pathways.

Quantitative Data on Anti-inflammatory Effects

Yuanhuacine exhibits a dose-dependent effect on the expression of various pro- and anti-inflammatory cytokines. The following tables summarize the quantitative data from in vitro studies.

Table 1: Effect of Yuanhuacine on Cytokine mRNA Expression in THP-1 Cells

| Cytokine | Treatment | Concentration | Time (hours) | Change in mRNA Expression | Significance | Reference |

| IFNγ | Yuanhuacine | 2 nM | 24 | Increased | p < 0.0001 | [5] |

| IL-12 | Yuanhuacine | 2 nM | 24 | Increased | p < 0.0001 | |

| IL-10 | Yuanhuacine | 2 nM | 24 | Decreased | p < 0.001 |

Table 2: Effect of Yuanhuacine on IL-6 Expression in LPS-stimulated THP-1 Macrophages

| Treatment | Concentration | Time (hours) | Change in IL-6 mRNA Expression | Change in IL-6 Protein Level | Reference |

| Yuanhuacine + LPS | 200 nM | 4 | Decreased | Not specified | |

| Yuanhuacine + LPS | Various | Not specified | Concentration-dependent decrease | Concentration-dependent decrease |

Table 3: Effect of Yuanhuacine on IL-12 mRNA Expression in RAW 264.7 Cells

| Cytokine | Treatment | Concentration | Time (hours) | Change in mRNA Expression | Significance | Reference |

| IL-12 | Yuanhuacine | 2 nM | 24 | Upregulated | p < 0.05 |

Signaling Pathways Modulated by Yuanhuacine

Yuanhuacine exerts its anti-inflammatory effects by modulating several key signaling pathways.

JAK/STAT Pathway

Yuanhuacine has been shown to inhibit the phosphorylation of Janus kinase 1 (JAK1) and Signal Transducer and Activator of Transcription 3 (STAT3) in a concentration-dependent manner in LPS-stimulated THP-1 macrophages. This inhibition leads to a reduction in the expression of downstream inflammatory cytokines, most notably IL-6.

NF-κB Pathway

Yuanhuacine has been observed to induce the expression of IFNγ and IL-12 in an NF-κB-dependent manner in THP-1 cells. This suggests that Yuanhuacine can activate NF-κB signaling to promote an anti-tumor immune response. However, in the context of LPS-induced inflammation, Yuanhuacine did not significantly affect the phosphorylation of p65, a key component of the NF-κB pathway. This indicates a context-dependent role of Yuanhuacine on NF-κB signaling.

Protein Kinase C (PKC) Pathway

The activation of Protein Kinase C (PKC) is a key mechanism for Yuanhuacine's activity. In THP-1 monocytes, Yuanhuacine induces differentiation into macrophage-like cells through PKC activation. This activation is also linked to the NF-κB-dependent expression of anti-tumor cytokines.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on the anti-inflammatory effects of Yuanhuacine.

Cell Culture and Treatment

-

Cell Lines:

-

THP-1 (human monocytic cell line)

-

RAW 264.7 (murine macrophage cell line)

-

-

Culture Conditions:

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubate at 37°C in a humidified atmosphere of 5% CO2.

-

-

THP-1 Differentiation:

-

Treat THP-1 cells with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours to differentiate into macrophages.

-

-

Inflammatory Stimulation:

-

Stimulate cells with lipopolysaccharide (LPS) from E. coli at a concentration of 1 µg/mL for the indicated times.

-

-

Yuanhuacine Treatment:

-

Dissolve Yuanhuacine in dimethyl sulfoxide (B87167) (DMSO).

-

Treat cells with various concentrations of Yuanhuacine for the specified durations.

-

Western Blot Analysis

-

Protein Extraction:

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay kit.

-

-

SDS-PAGE and Transfer:

-

Separate 20-30 µg of protein on a 10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:

-

p-JAK1 (1:1000)

-

JAK1 (1:1000)

-

p-STAT3 (1:1000)

-

STAT3 (1:1000)

-

p-p65 (1:1000)

-

p65 (1:1000)

-

β-actin (1:5000)

-

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

-

-

Detection:

-

Visualize bands using an enhanced chemiluminescence (ECL) detection system.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Sample Collection:

-

Collect cell culture supernatants after treatment.

-

-

Procedure:

-

Use commercially available ELISA kits for human or murine IL-6, TNF-α, and IL-12 according to the manufacturer's instructions.

-

Briefly, coat a 96-well plate with capture antibody.

-

Add standards and samples and incubate.

-

Add detection antibody, followed by a substrate solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cytokine concentrations based on the standard curve.

-

RNA Extraction and Real-Time PCR (RT-PCR)

-

RNA Isolation:

-

Isolate total RNA from cells using TRIzol reagent or a commercial RNA isolation kit.

-

-

cDNA Synthesis:

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

-

Real-Time PCR:

-

Perform real-time PCR using a SYBR Green master mix and gene-specific primers.

-

Normalize the expression of target genes to a housekeeping gene such as GAPDH or β-actin.

-

Calculate the relative gene expression using the 2-ΔΔCt method.

-

Conclusion

Yuanhuacine demonstrates significant anti-inflammatory effects through the modulation of key signaling pathways, including the JAK/STAT, NF-κB, and PKC pathways. Its ability to inhibit the production of pro-inflammatory cytokines like IL-6 while promoting the expression of anti-tumor cytokines such as IFNγ and IL-12 highlights its potential as a multi-functional therapeutic agent. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of Yuanhuacine as a novel anti-inflammatory drug. Future studies should focus on elucidating the precise molecular targets of Yuanhuacine and evaluating its efficacy and safety in preclinical and clinical settings.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. mdpi.com [mdpi.com]

- 3. Anti-Tumor Activity of Yuanhuacine by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Yuanhuacine Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Yuanhuacine on the AMPK/mTOR Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yuanhuacine, a daphnane (B1241135) diterpenoid isolated from the flower buds of Daphne genkwa, has demonstrated significant anti-tumor activity in various cancer cell lines.[1][2][3] This technical guide provides an in-depth analysis of the molecular mechanisms underlying Yuanhuacine's therapeutic potential, with a specific focus on its modulatory effects on the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) (mTOR) signaling pathways. Emerging research, particularly in non-small cell lung cancer (NSCLC), has illuminated Yuanhuacine's role as a potent activator of AMPK and a suppressor of the mTORC2 complex, leading to the inhibition of cancer cell growth, proliferation, invasion, and migration.[1] This document will serve as a comprehensive resource, detailing the signaling cascades, presenting quantitative data from key experiments, and providing methodologies for researchers seeking to build upon these findings.

Core Mechanism of Action: Activation of AMPK and Suppression of mTORC2

Yuanhuacine exerts its anti-cancer effects primarily by intervening in the AMPK/mTOR signaling axis, a critical regulator of cellular energy homeostasis, growth, and proliferation that is often dysregulated in cancer.

AMPK Activation:

AMPK, a serine/threonine protein kinase, functions as a cellular energy sensor. Its activation is triggered by cellular stress, such as an increased AMP/ATP ratio. Studies have shown that Yuanhuacine significantly increases the phosphorylation of the catalytic α subunit of AMPK (p-AMPKα), indicating its activation. This activation occurs in a time-dependent manner, with a significant increase in p-AMPK levels observed as early as 2 hours post-treatment in H1993 NSCLC cells. The activation of AMPK by Yuanhuacine has been further substantiated through co-treatment experiments with the AMPK inhibitor, Compound C, and the AMPK activator, metformin. Yuanhuacine was able to rescue the AMPK activation suppressed by Compound C and exhibited an additive effect with metformin, suggesting it acts at or upstream of AMPK.

Selective mTORC2 Inhibition:

The mTOR kinase is a central regulator of cell growth and proliferation and exists in two distinct multiprotein complexes: mTORC1 and mTORC2. While AMPK is a known negative regulator of mTORC1, Yuanhuacine's effects are more nuanced. Research indicates that Yuanhuacine does not significantly modulate the levels of mTORC1-related proteins such as 4E-BP1, eIF4E, p70S6K1, and RPS6. Instead, Yuanhuacine specifically targets the mTORC2 complex. This is evidenced by the suppression of mTOR autophosphorylation at Ser2481, a biomarker for mTORC2 activity, and the disruption of the interaction between mTOR and rictor, a key component of the mTORC2 complex.

Downstream Effects:

The activation of AMPK and the subsequent inhibition of mTORC2 by Yuanhuacine lead to a cascade of downstream effects that contribute to its anti-tumor properties. The inhibition of mTORC2 leads to decreased phosphorylation of its downstream targets, including Akt (at Ser473), protein kinase C alpha (PKCα), and Rac1. These proteins are critically involved in cell growth, survival, and the organization of the actin cytoskeleton. The reduction in their phosphorylated forms ultimately results in the inhibition of cell migration and invasion, as well as the disruption of filamentous actin (F-actin).

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of Yuanhuacine on NSCLC cells.

Table 1: Anti-proliferative Activity of Yuanhuacine in various NSCLC cell lines.

| Cell Line | IC50 (μM) |

| H1993 | 0.03 ± 0.01 |

| H358 | 0.04 ± 0.01 |

| H460 | 0.05 ± 0.01 |

| Calu-1 | 0.06 ± 0.02 |

| H1299 | 0.07 ± 0.02 |

| A549 | 0.08 ± 0.02 |

Table 2: Effect of Yuanhuacine on AMPKα Phosphorylation in H1993 Cells.

| Treatment | Fold Increase in p-AMPKα |

| Yuanhuacine (1 µM) | ~2.5-fold increase |

| Compound C (20 µM) | ~0.5-fold decrease |

| Yuanhuacine (1 µM) + Compound C (20 µM) | ~1.5-fold increase |

| Metformin (10 mM) | ~2.0-fold increase |

| Yuanhuacine (1 µM) + Metformin (10 mM) | ~3.5-fold increase |

Detailed Experimental Protocols

The following is a representative protocol for Western blot analysis used to determine the effect of Yuanhuacine on protein expression and phosphorylation in the AMPK/mTOR pathway.

Western Blot Protocol for Protein Analysis:

-

Cell Lysis: H1993 human NSCLC cells are treated with varying concentrations of Yuanhuacine for the desired time. Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (typically 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The PVDF membrane is blocked for 1 hour at room temperature with 5% non-fat milk in Tris-buffered saline containing 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with the following primary antibodies diluted in blocking buffer:

-

Rabbit anti-phospho-AMPKα (Thr172)

-

Rabbit anti-AMPKα

-

Rabbit anti-phospho-mTOR (Ser2448)

-

Rabbit anti-mTOR

-

Rabbit anti-phospho-Akt (Ser473)

-

Rabbit anti-Akt

-

Mouse anti-β-actin (as a loading control)

-

-

Washing: The membrane is washed three times with TBST for 10 minutes each to remove unbound primary antibodies.

-

Secondary Antibody Incubation: The membrane is incubated for 1 hour at room temperature with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse).

-

Detection: After further washing with TBST, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The intensity of the protein bands is quantified using densitometry software.

Mandatory Visualizations

Caption: Yuanhuacine's mechanism of action on the AMPK/mTORC2 signaling pathway.

Caption: Experimental workflow for Western blot analysis.

Conclusion

Yuanhuacine presents a promising avenue for cancer therapeutic development, particularly for NSCLC. Its distinct mechanism of action, characterized by the activation of the AMPK signaling pathway and the selective inhibition of the mTORC2 complex, distinguishes it from other mTOR inhibitors that primarily target mTORC1. This dual action effectively curtails cancer cell proliferation, survival, migration, and invasion. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research into the therapeutic applications of Yuanhuacine and the development of novel anti-cancer agents targeting the AMPK/mTOR pathway. Further investigation into the upstream regulators of AMPK, such as LKB1 and CaMKK2, in the context of Yuanhuacine treatment may unveil additional layers of its mechanism and potential for combination therapies.

References

- 1. Anti-Tumor Activity of Yuanhuacine by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Tumor Activity of Yuanhuacine by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Tumor Activity of Yuanhuacine by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]

Yuanhuacine in Cancer Research: A Technical Guide to its Mechanisms and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yuanhuacine, a daphnane-type diterpenoid extracted from the flower buds of Daphne genkwa, has emerged as a promising natural compound in oncology research. Possessing potent anti-inflammatory and anticancer properties, it has demonstrated significant efficacy in various preclinical cancer models. This technical guide provides a comprehensive review of the current understanding of Yuanhuacine's mechanisms of action, summarizing key quantitative data, detailing experimental protocols, and visualizing its complex signaling pathways. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

Yuanhuacine, also known as gnidilatidin, has a rich history in traditional Chinese medicine for treating inflammatory conditions.[1] In recent years, scientific investigation has unveiled its potent cytotoxic and antitumor activities, drawing considerable interest from the cancer research community.[2][3][4] This guide synthesizes the existing literature on Yuanhuacine, focusing on its molecular targets, effects on cancer cell signaling, and potential for therapeutic application.

Quantitative Data on Anti-Cancer Activity

The anti-proliferative effects of Yuanhuacine have been quantified across a range of cancer cell lines, with notable selectivity for certain subtypes. The following tables summarize the key inhibitory concentration (IC50) values and in vivo efficacy data reported in the literature.

Table 1: In Vitro Cytotoxicity of Yuanhuacine (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| H1993 | Non-Small Cell Lung Cancer | 0.009 | [5] |

| A549 | Non-Small Cell Lung Cancer | 0.03 | |

| H358 | Non-Small Cell Lung Cancer | 16.5 | |

| H460 | Non-Small Cell Lung Cancer | 6.2 | |

| Calu-1 | Non-Small Cell Lung Cancer | 4.1 | |

| H1299 | Non-Small Cell Lung Cancer | 4.0 | |

| HCC1806 | Basal-Like 2 (BL2) Triple-Negative Breast Cancer | Matches THP-1 differentiation IC50 | |

| MCF-7 | ERα-positive Breast Cancer | 0.62 | |

| UMUC3 | Bladder Cancer | 1.89 | |

| HCT116 | Colon Cancer | 14.28 |

Table 2: In Vivo Antitumor Efficacy of Yuanhuacine

| Cancer Model | Treatment Regimen | Outcome | Citation |

| H1993 Xenograft | 0.5 - 1 mg/kg, oral, daily for 21 days | 33.4% and 38.8% tumor growth inhibition, respectively. | |

| HCC1806 Xenograft | 0.7 - 1 mg/kg, intraperitoneal injection | Reduced tumor growth more efficiently than paclitaxel. |

Mechanisms of Action and Signaling Pathways

Yuanhuacine exerts its anticancer effects through a multi-targeted approach, influencing several critical signaling pathways involved in cell proliferation, survival, and apoptosis.

Protein Kinase C (PKC) Activation

A primary mechanism of Yuanhuacine is the activation of Protein Kinase C (PKC). This activation is a key event that triggers downstream signaling cascades leading to cell cycle arrest and apoptosis. The potent and selective cytotoxicity of Yuanhuacine against the Basal-Like 2 (BL2) subtype of Triple-Negative Breast Cancer (TNBC) is attributed to its action on PKC.

Caption: Yuanhuacine activates PKC, initiating downstream signaling for cell cycle arrest and apoptosis.

AMPK/mTOR Signaling Pathway

In non-small cell lung cancer (NSCLC) cells, Yuanhuacine has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway while suppressing the mTORC2-mediated downstream signaling. Activation of AMPK, a key energy sensor, leads to the inhibition of the mTOR pathway, which is often hyperactivated in cancer, thereby controlling cell growth and proliferation. The suppression of mTORC2 by Yuanhuacine also disrupts the actin cytoskeleton, which is crucial for cancer cell metastasis.

Caption: Yuanhuacine activates AMPK and inhibits mTORC2, suppressing cell growth and actin organization.

p53-Independent Upregulation of p21

Yuanhuacine can induce G2/M phase cell cycle arrest in bladder and colon cancer cells by upregulating the expression of the p21 protein. This upregulation is independent of the tumor suppressor p53, occurring through a cascade involving the activation of p38 MAPK and the transcription factor Sp1.

Caption: Yuanhuacine induces p53-independent p21 expression via p38 MAPK and Sp1, leading to G2/M arrest.

Other Mechanisms

-

Topoisomerase I Inhibition: Yuanhuacine has been identified as a modest inhibitor of topoisomerase I, a DNA-binding enzyme. However, this activity is considered too weak to be the sole explanation for its high potency.

-

Induction of Apoptosis: In ERα-positive breast cancer cells, a related compound, Yuanhuatine, induces mitochondrial dysfunction and apoptosis.

-

Immunogenic Potential: Yuanhuacine promotes the expression of antitumor cytokines, suggesting a role in modulating the tumor microenvironment and potentially enhancing immunotherapy responses.

-

Overcoming Drug Resistance: Preliminary evidence suggests that Yuanhuacine may have the potential to circumvent or reverse multidrug resistance in cancer cells.

Key Experimental Protocols

This section outlines the general methodologies for key experiments used to investigate the anticancer effects of Yuanhuacine.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration-dependent effect of Yuanhuacine on cancer cell viability.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to attach for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of Yuanhuacine (and vehicle controls).

-

Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

Western Blot Analysis

Objective: To analyze the expression levels of specific proteins in key signaling pathways affected by Yuanhuacine.

Methodology:

-

Cell Lysis: Yuanhuacine-treated and control cells are harvested and lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-AMPK, mTOR, p21).

-

Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

Objective: To evaluate the in vivo antitumor efficacy of Yuanhuacine.

Methodology:

-

Cell Implantation: Human cancer cells (e.g., H1993) are subcutaneously injected into the flanks of immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment Administration: Mice are randomly assigned to treatment and control groups. Yuanhuacine (or vehicle) is administered via a specified route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.

Caption: Workflow for in vitro and in vivo evaluation of Yuanhuacine's anticancer effects.

Conclusion and Future Directions

Yuanhuacine is a compelling natural product with significant potential for development as an anticancer agent. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as PKC and AMPK/mTOR, and its ability to induce p53-independent cell cycle arrest, make it an attractive candidate for further investigation. The selective cytotoxicity of Yuanhuacine against specific cancer subtypes, like BL2 TNBC, highlights the importance of a personalized medicine approach in its clinical application.

Future research should focus on:

-

Elucidating the complete molecular target profile of Yuanhuacine.

-

Investigating its efficacy in a broader range of cancer models, including patient-derived xenografts.

-

Exploring its potential in combination therapies with existing chemotherapeutic agents and immunotherapies to enhance efficacy and overcome drug resistance.

-

Optimizing its delivery through novel formulations to improve its therapeutic index and minimize potential toxicity.

A deeper understanding of Yuanhuacine's pharmacology and toxicology will be crucial for its successful translation from a promising preclinical compound to a clinically effective therapeutic for cancer patients.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Yuanhuacin and Related Anti-Inflammatory and Anticancer Daphnane Diterpenes from Genkwa Flos—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Yuanhuacin and Related Anti-Inflammatory and Anticancer Daphnane Diterpenes from Genkwa Flos-An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for Yuanhuacine in Triple-Negative Breast Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yuanhuacine, a daphnane-type diterpenoid, has emerged as a potent and selective inhibitor of the basal-like 2 (BL2) subtype of triple-negative breast cancer (TNBC).[1][2][3][4] Its mechanism of action primarily involves the activation of Protein Kinase C (PKC), which subsequently triggers downstream signaling cascades, including the activation of the NF-κB pathway, leading to selective cytotoxicity in BL2 TNBC cells. Furthermore, Yuanhuacine exhibits immunogenic potential by promoting the expression of anti-tumor cytokines. This document provides detailed application notes and experimental protocols for the use of Yuanhuacine in TNBC cell lines, intended to guide researchers in exploring its therapeutic potential.

Data Presentation

Table 1: In Vitro Efficacy of Yuanhuacine in TNBC Cell Lines

| Cell Line | TNBC Subtype | IC50 (nM) | Reference |

| HCC1806 | Basal-Like 2 (BL2) | 1.6 | |

| HCC70 | Basal-Like 2 (BL2) | 9.4 | |

| Other TNBC Subtypes | (e.g., MSL, LAR, BL1) | >3000 |

Signaling Pathway and Experimental Workflow

Yuanhuacine's Mechanism of Action in BL2 TNBC Cells

Caption: Yuanhuacine activates specific PKC isoforms, leading to NF-κB activation and selective apoptosis in BL2 TNBC cells.

General Experimental Workflow

Caption: A general workflow for investigating the effects of Yuanhuacine on TNBC cell lines.

Experimental Protocols

Cell Culture and Yuanhuacine Preparation

1.1. Cell Lines:

-

HCC1806 and HCC70 (BL2 subtype): Maintain in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 50 μg/mL gentamycin.

-

Culture cells in a humidified incubator at 37°C with 5% CO2.

1.2. Yuanhuacine Solution Preparation:

-

Prepare a stock solution of Yuanhuacine in DMSO. For in vitro studies, Yuanhuacine is often dissolved in methanol (B129727) initially for extraction from its source.

-

Further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for experiments. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (Sulforhodamine B - SRB Assay)

This protocol is adapted from established methods for assessing the anti-proliferative effects of compounds on adherent cells.

Workflow for SRB Assay

Caption: Step-by-step workflow for the Sulforhodamine B (SRB) cell viability assay.

Protocol:

-

Seed HCC1806 or HCC70 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of Yuanhuacine for 48 hours. Include a vehicle control (DMSO).

-

After incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

-

Wash the plate five times with slow-running tap water and allow it to air dry.

-

Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

-

Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.

-

Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is based on standard methods for detecting apoptosis by flow cytometry.

Workflow for Apoptosis Assay

Caption: Workflow for detecting apoptosis using Annexin V-FITC and Propidium Iodide staining.

Protocol:

-

Seed TNBC cells in 6-well plates and treat with Yuanhuacine at the desired concentrations for 24-48 hours.

-

Harvest the cells by trypsinization and collect both adherent and floating cells.

-

Wash the cells twice with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of Propidium Iodide (PI) solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis for PKC Pathway Activation

This protocol provides a general framework for detecting changes in protein expression and phosphorylation in the PKC pathway.

References

Application Notes and Protocols for In Vivo Studies of Yuanhuacine in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies with Yuanhuacine in xenograft models of non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC).

Introduction

Yuanhuacine, a daphnane (B1241135) diterpenoid isolated from the flower buds of Daphne genkwa, has demonstrated significant anti-tumor activity in various cancer models.[1][2] Its mechanism of action is multifactorial, primarily involving the activation of Protein Kinase C (PKC) and AMP-activated protein kinase (AMPK), leading to the suppression of the mTOR signaling pathway.[1][3][4] These pathways are critical for cell growth, proliferation, and survival, making Yuanhuacine a promising candidate for cancer therapy. This document outlines detailed protocols for evaluating the efficacy of Yuanhuacine in preclinical xenograft models.

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo xenograft studies of Yuanhuacine in NSCLC and TNBC models.

Table 1: Efficacy of Yuanhuacine in H1993 NSCLC Xenograft Model

| Treatment Group | Dosage & Administration | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Tumor Weight (g) at Day 21 | Change in Body Weight |

| Vehicle Control | 100 µL (ethanol:Tween 80:H₂O, 1:1:98), oral, daily | ~750 | - | - | No significant change |

| Yuanhuacine | 0.5 mg/kg, oral, daily | Not specified | 33.4 | Significantly inhibited | No significant change |

| Yuanhuacine | 1.0 mg/kg, oral, daily | Not specified | 38.8 | Significantly inhibited | No significant change |

| Gefitinib (B1684475) (Control) | 10 mg/kg, oral, daily | Not specified | Similar to Yuanhuacine | Significantly inhibited | No significant change |

Data compiled from a study on H1993 cell-implanted xenograft nude mouse model.

Table 2: Efficacy of Yuanhuacine in HCC1806 TNBC Xenograft Model

| Treatment Group | Dosage & Administration | Mean Tumor Volume (mm³) at Day 12 | Tumor Growth Inhibition | Mean Tumor Weight (g) at Day 12 | Change in Body Weight |

| Vehicle Control | <12% EtOH in PBS, i.p., Day 0 & 4 | - | - | - | - |

| Yuanhuacine | 1 mg/kg (Day 0) & 0.7 mg/kg (Day 4), i.p. | Significantly reduced vs. vehicle | Significant | Significantly reduced vs. vehicle | Initial weight loss, then recovery |

| Paclitaxel (Control) | 20 mg/kg, i.p., Day 0 & 4 | Significantly reduced vs. vehicle | Significant | Significantly reduced vs. vehicle | - |

Data compiled from a study on HCC1806 flank xenograft tumors in athymic mice.

Experimental Protocols

General Animal Welfare and Husbandry

All animal experiments should be conducted in accordance with institutional guidelines and regulations for the ethical use of animals in research.

-

Animal Model: Athymic nude mice (nu/nu) or SCID mice, 4-6 weeks old.

-

Housing: Mice should be housed in sterile, filter-topped cages with sterile bedding, food, and water ad libitum. A 12-hour light/dark cycle should be maintained.

-

Acclimatization: Allow a minimum of one week for acclimatization before the start of the experiment.

-

Monitoring: Monitor animals daily for signs of distress, tumor burden, and body weight. Humane endpoints should be clearly defined in the experimental protocol.

Preparation of Yuanhuacine for In Vivo Administration

For Oral Administration (H1993 NSCLC Model):

-

Dissolve Yuanhuacine in a vehicle solution of ethanol (B145695), Tween 80, and water at a ratio of 1:1:98.

-

Prepare fresh daily to ensure stability.

-

The final concentration should be calculated based on the required dosage (0.5 or 1.0 mg/kg) and the administration volume (typically 100 µL per 20g mouse).

For Intraperitoneal (i.p.) Injection (HCC1806 TNBC Model):

-

Prepare a stock solution of Yuanhuacine in ethanol.

-

For injection, dilute the stock solution with sterile phosphate-buffered saline (PBS) to achieve the final desired concentration (e.g., 1 mg/kg in a final ethanol concentration of <12%).

-

The final injection volume should be approximately 100-200 µL.

Xenograft Tumor Model Establishment

Cell Culture:

-

Culture H1993 (NSCLC) or HCC1806 (TNBC) cells in their recommended growth medium supplemented with fetal bovine serum and antibiotics until they reach 80-90% confluency.

Cell Preparation and Implantation:

-

Harvest cells by trypsinization and wash with sterile PBS.

-

Resuspend the cell pellet in a 1:1 mixture of sterile PBS or serum-free medium and Matrigel®.

-

The final cell concentration should be 1 x 10⁷ cells in 200 µL for H1993 cells or 1-2 x 10⁶ cells in 100 µL for HCC1806 cells.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

In Vivo Efficacy Study Design

-

Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: Volume = (Width² x Length) / 2.

-

Once tumors reach a palpable size (e.g., ~90-100 mm³), randomize the mice into treatment and control groups.

-

Administer Yuanhuacine, vehicle control, and any positive control drug (e.g., gefitinib or paclitaxel) according to the specified dosage and schedule.

-

Measure tumor volume and body weight every 2-3 days.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, Western blotting).

Immunohistochemistry (IHC) for Proliferation Markers (Ki-67 and PCNA)

-

Tissue Preparation: Fix tumor tissues in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on positively charged slides.

-

Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.

-

Primary Antibody Incubation: Incubate sections with primary antibodies against Ki-67 and PCNA overnight at 4°C.

-

Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize with a DAB chromogen substrate.

-

Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.

-

Analysis: Quantify the percentage of Ki-67 or PCNA-positive cells using image analysis software.

Western Blot Analysis for Signaling Pathway Proteins (p-AMPKα)

-

Protein Extraction: Homogenize frozen tumor tissues in RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against phosphorylated AMPKα (p-AMPKα) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total AMPKα as a loading control.

-

Densitometry: Quantify band intensities using image analysis software.

Signaling Pathways and Experimental Workflows

Caption: Yuanhuacine's dual inhibitory mechanism on cancer cell proliferation and mobility.

Caption: Experimental workflow for in vivo xenograft studies with Yuanhuacine.

References

- 1. Yuanhuacine Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. animalcare.ubc.ca [animalcare.ubc.ca]

- 3. Utilizing an Orally Dissolving Strip for Pharmacological and Toxicological Studies: A Simple and Humane Alternative to Oral Gavage for Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Yuanhuacine in Non-Small Cell Lung Cancer (NSCLC) Research

These application notes provide a comprehensive overview of the current research on Yuanhuacine, a daphnane (B1241135) diterpenoid isolated from Daphne genkwa, as a potential therapeutic agent for non-small cell lung cancer (NSCLC). The information is intended for researchers, scientists, and professionals in drug development.

Introduction

Yuanhuacine (YC) has demonstrated significant anti-tumor activity in NSCLC cells.[1][2][3][4] It functions by activating the AMP-activated protein kinase (AMPK) signaling pathway and suppressing the mTORC2-mediated downstream signaling pathway, which are crucial for cancer cell growth, proliferation, and survival.[1] Additionally, Yuanhuacine has been shown to inhibit the organization of the actin cytoskeleton, thereby suppressing the invasion and migration of lung cancer cells. In vivo studies have further confirmed its ability to inhibit tumor growth in xenograft models.

Data Presentation

In Vitro Growth Inhibitory Effects of Yuanhuacine on NSCLC Cell Lines

Yuanhuacine has been shown to exhibit potent growth inhibitory activity against various human NSCLC cell lines. The half-maximal inhibitory concentration (IC50) values after 72 hours of incubation are summarized in the table below. The H1993 cell line was found to be the most sensitive to Yuanhuacine.

| Cell Line | IC50 (nM) |

| H1993 | 9 |

| A549 | 30 |

| H1299 | 4000 |

| Calu-1 | 4000 |

| H358 | 16500 |

Data sourced from Kang et al., 2015.

In Vivo Anti-Tumor Activity of Yuanhuacine

In a xenograft mouse model using H1993 cells, orally administered Yuanhuacine significantly inhibited tumor growth.

| Treatment Group | Dosage | Tumor Growth Inhibition (%) |

| Yuanhuacine | 0.5 mg/kg | 33.4 |

| Yuanhuacine | 1.0 mg/kg | 38.8 |

| Gefitinib | 10 mg/kg | Similar to Yuanhuacine |

Data sourced from Kang et al., 2015. No overt toxicity or significant changes in body weight were observed during the in vivo experiments.

Signaling Pathway

Yuanhuacine exerts its anti-tumor effects in NSCLC by modulating the AMPK/mTOR signaling pathway. It activates AMPK, which in turn suppresses the mTORC2 complex. This leads to a decrease in the phosphorylation of downstream effectors such as Akt, PKCα, and Rac1, ultimately inhibiting cell growth and the organization of the actin cytoskeleton.

Caption: Yuanhuacine signaling pathway in NSCLC.

Experimental Protocols

Cell Proliferation Assay (Sulforhodamine B Assay)